CIK1 protein

Catalog No.
S1829344
CAS No.
148685-20-5
M.F
C15H21N3O4
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CIK1 protein

CAS Number

148685-20-5

Product Name

CIK1 protein

Molecular Formula

C15H21N3O4

Molecular Weight

0

Synonyms

CIK1 protein

The CIK1 protein, also known as Chromosome Instability and Karyogamy protein 1, represents a fundamental component of the cellular machinery involved in microtubule organization and nuclear fusion processes [1]. Sequence analysis of the CIK1 gene reveals that it encodes a protein of 594 amino acids in length, with a predicted molecular weight of 71 kilodaltons, which corresponds closely to the experimentally determined molecular mass of 77 kilodaltons observed through immunoblot analysis [1]. The protein exhibits a distinctive structural organization characterized by a central coiled-coil domain that spans approximately 300 amino acids, representing the most prominent structural feature of the molecule [1] [19].

The primary sequence of CIK1 demonstrates specific organizational features that are critical for its biological function. The central region of the protein, extending from approximately residues 81 to 388, exhibits weak but significant sequence similarity to proteins that form coiled-coil structures [19]. This region shows 19 percent sequence identity to a corresponding region in the coiled-coil domain of rabbit cardiac myosin heavy chain, suggesting evolutionary conservation of structural motifs across different protein families [19]. Secondary structure analysis predicts that this central domain adopts an alpha-helical conformation, which is characteristic of coiled-coil proteins [19].

The heptad periodicity analysis of the central coiled-coil region reveals the characteristic pattern expected for coiled-coil formation. In this region, 74 percent of residues in the first position of the heptad repeat are hydrophobic, while 73 percent of residues in the fourth position are also hydrophobic [19]. In contrast, only 18 percent of amino acids in the remaining positions of the heptad are hydrophobic, creating the amphipathic pattern necessary for coiled-coil formation [19]. This structural organization is essential for the protein's ability to interact with its binding partners and form stable heterodimeric complexes.

Structural FeatureValue/DescriptionMethod
Total Protein Length594 amino acidsDNA sequence analysis [1]
Coiled-Coil Domain Length300 amino acidsSecondary structure prediction [1]
Coiled-Coil Domain PositionResidues 81-388 (central domain)Sequence analysis [19]
Molecular Weight71 kDa (predicted), 77 kDa (experimental)Immunoblot analysis [1]
Predicted Alpha-Helix Content68% (extremely high helical content)Circular dichroism spectroscopy [20]
Heptad Periodicity Hydrophobic Residues74% (position 1), 73% (position 4)Heptad repeat analysis [19]
Sequence Identity with Myosin Heavy Chain19% (central coiled-coil domain)FASTA sequence comparison [19]

Coiled-Coil Domain Organization

The coiled-coil domain of CIK1 represents the most structurally and functionally significant region of the protein, serving as the primary site for protein-protein interactions [2] [3]. This domain exhibits a highly organized structure that facilitates specific interactions with the Kar3 kinesin motor protein through a mechanism of parallel heterodimer formation [3]. The coiled-coil region can be functionally subdivided into two distinct segments that demonstrate specific binding preferences for different regions of the Kar3 protein [3].

The amino-terminal portion of the CIK1 coiled-coil domain, encompassing residues 77 to 169, exhibits strong and specific interaction with the first coil region of Kar3, specifically targeting residues 104 to 236 of the Kar3 protein [3]. This interaction demonstrates remarkable specificity, as this region of CIK1 does not interact with either the central coil region or the second coil of Kar3 [3]. The specificity of this interaction is further demonstrated by the fact that constructs containing only the amino-terminal coiled-coil region of CIK1 are sufficient to mediate this binding event [3].

The carboxy-terminal portion of the CIK1 coiled-coil domain, represented by residues 207 to 368, shows a complementary binding pattern by interacting specifically with the central coil region and the second coil of Kar3 [3]. This region demonstrates binding to Kar3 residues 176 to 294 and 238 to 408, but does not interact with the first coil region of Kar3 [3]. The specificity of these interactions is remarkable, as demonstrated by the observation that Kar3 residues 176 to 294 can interact only with CIK1 residues 207 to 368, but not with the slightly shorter construct containing residues 218 to 393, which differs by only 11 amino acids at the amino terminus [3].

Circular dichroism spectroscopy analysis of the isolated CIK1 central coiled-coil region reveals an extremely high helical content of approximately 68 percent [20]. This analysis was performed on a purified protein consisting of the predicted coiled-coil region spanning residues 205 to 360 [20]. The circular dichroism spectrum showed characteristic values indicating exceptional helical structure, with measurements significantly greater than those observed for other coiled-coil proteins [20]. This high degree of helical structure is consistent with the formation of a stable coiled-coil conformation that is essential for the protein's biological function.

Domain/RegionAmino Acid RangeFunctionStructural Features
Coiled-Coil Domain (Coil I)81-207Kar3 interaction (N-terminal coil)Alpha-helical, specific Kar3 binding [3]
Central Coiled-Coil Region205-360Core coiled-coil structureHighly helical (68% content) [20]
Coiled-Coil Domain (Coil II)207-388Kar3 interaction (C-terminal coil)Alpha-helical, specific Kar3 binding [3]

Isoform-Specific Structural Variations

CIK1 exists as two distinct isoforms that arise from alternative transcriptional start sites, designated as CIK1 Long and CIK1 Short, which exhibit significant structural and functional differences [4] [7]. The longer isoform, CIK1 Long, represents the full-length protein of 594 amino acids, while the shorter isoform, CIK1 Short, lacks the first 34 amino acids of the amino-terminal region, resulting in a protein of 560 amino acids [4]. This structural variation has profound implications for the cellular localization, stability, and functional properties of the two isoforms.

The amino-terminal 34 amino acids present exclusively in CIK1 Long contain a nuclear localization signal that is essential for nuclear targeting of the protein [4]. This region also contains the recognition sequences required for ubiquitination by the Anaphase Promoting Complex/Cyclosome, making CIK1 Long susceptible to regulated proteolysis [4]. In contrast, CIK1 Short, lacking this amino-terminal domain, is resistant to Anaphase Promoting Complex/Cyclosome-mediated degradation and exhibits cytoplasmic localization [4].

Functional analysis demonstrates that the two isoforms serve distinct cellular roles. CIK1 Long is expressed during vegetative growth and mitosis, where it regulates mitotic spindle organization and ensures accurate chromosome segregation [4]. Following mitosis, CIK1 Long is targeted for ubiquitin-mediated proteolysis through the action of Anaphase Promoting Complex/Cyclosome [4]. CIK1 Short is expressed upon exposure to mating pheromone alpha factor and is essential for nuclear fusion during mating [4]. The stability of CIK1 Short allows it to accumulate and perform its specialized function in karyogamy without being degraded by the cell cycle machinery [4].

The structural differences between the isoforms extend beyond the amino-terminal region to affect their subcellular localization patterns. CIK1 Long localizes to both the nucleus and the spindle pole body, consistent with its role in nuclear processes during mitosis [4]. The nuclear localization is dependent on the nuclear localization signal present in the amino-terminal region [4]. CIK1 Short, lacking the nuclear localization signal, is restricted to the cytoplasm and associates specifically with the cytoplasmic face of the spindle pole body [4].

The amino-terminal region of CIK1 Long that is absent in CIK1 Short also contains sequences that are necessary but not sufficient for Anaphase Promoting Complex/Cyclosome recognition [4]. While the first 34 amino acids are required for targeting by the Anaphase Promoting Complex/Cyclosome, a larger region encompassing the first 80 amino acids is necessary to confer Anaphase Promoting Complex/Cyclosome-mediated ubiquitination [4]. This region does not contain canonical Anaphase Promoting Complex/Cyclosome recognition motifs such as destruction boxes or KEN boxes, representing a novel type of recognition sequence [4].

PropertyCIK1 Long (Long Isoform)CIK1 Short (Short Isoform)
Length Difference594 amino acids560 amino acids [4]
N-terminal RegionContains first 34 amino acidsLacks first 34 amino acids [4]
Nuclear LocalizationNuclear localization signal presentNo nuclear localization signal [4]
Cellular LocalizationNuclear and spindle pole bodyCytoplasmic, spindle pole body [4]
APC/C SusceptibilityTargeted for degradationResistant to degradation [4]
Functional RoleMitotic spindle organizationNuclear fusion (karyogamy) [4]
Expression TimingVegetative growth/mitosisMating pheromone response [4]
StabilityUnstable (degraded post-mitosis)Stable (not degraded) [4]

Tertiary Structure Predictions and Computational Modeling

The tertiary structure of CIK1 has been extensively studied through computational modeling approaches and biophysical characterization methods, revealing important insights into the three-dimensional organization of this protein [2] [20]. The overall architecture of CIK1 follows a modular design consisting of distinct structural domains that contribute to its biological function through specific molecular interactions [2]. The protein can be conceptually divided into three main regions: an amino-terminal globular domain, a central coiled-coil domain, and a carboxy-terminal globular domain [17].

Computational modeling studies have focused primarily on the coiled-coil region due to its critical importance in mediating protein-protein interactions [20]. The central coiled-coil domain has been modeled as an extended alpha-helical structure that forms the backbone of the CIK1-Kar3 heterodimeric complex [2]. Electron microscopy studies using rotary shadowing techniques have provided direct visualization of the CIK1-Kar3 complex, revealing the presence of a visible stalk structure that corresponds to the coiled-coil domain [2]. The mean stalk length observed in these studies was 21.7 nanometers, which is consistent with approximately 149 residues of coiled-coil structure [2].

The three-dimensional organization of CIK1 in complex with Kar3 has been characterized through multiple biophysical approaches [2]. Analytical ultracentrifugation studies have confirmed that CIK1 and Kar3 form a heterodimeric complex with a molecular weight consistent with a one-to-one stoichiometry [2]. The complex exhibits a best-fit molecular weight of 115,000 daltons at low concentrations, which closely matches the theoretical molecular weight of 108,401 daltons for the heterodimer [2].

Circular dichroism spectroscopy has provided detailed information about the secondary structure content of different regions of CIK1 [20]. Analysis of the isolated coiled-coil domain reveals exceptional helical content, with circular dichroism measurements indicating 68 percent alpha-helical structure [20]. This value is significantly higher than typical coiled-coil proteins and suggests a highly stable and well-ordered helical structure [20]. The high degree of helical structure is consistent with the formation of a stable coiled-coil that can effectively mediate protein-protein interactions.

Computational predictions using programs such as PAIRCOIL have identified the central region spanning residues 205 to 360 as having the highest probability of forming coiled-coil structure [20]. This prediction is supported by experimental validation through circular dichroism spectroscopy and electron microscopy studies [20]. The predicted coiled-coil region shows the characteristic heptad repeat pattern necessary for coiled-coil formation and exhibits the amphipathic properties required for stable helix-helix interactions [19].

The tertiary structure of CIK1 in its native state likely involves intramolecular interactions between the amino-terminal and carboxy-terminal globular domains and the central coiled-coil region [17]. While detailed atomic-resolution structures are not available, the overall architecture can be inferred from sequence analysis and computational modeling studies [17]. The amino-terminal domain is predicted to adopt a globular fold that contains the nuclear localization signal and Anaphase Promoting Complex/Cyclosome recognition sequences [4]. The carboxy-terminal domain is also predicted to form a globular structure that may contribute to protein stability and function [17].

Comparative Structural Biology with Kinesin-Associated Proteins

The structural analysis of CIK1 in comparison with other kinesin-associated proteins reveals important evolutionary and functional relationships within this protein family [17] [18]. CIK1 belongs to a group of kinesin-associated proteins that includes its paralog VIK1, which arose from whole genome duplication events in yeast [5]. Despite their evolutionary relationship, CIK1 and VIK1 exhibit significant structural and functional differences that reflect their specialized roles in cellular processes [16] [17].

VIK1 shares a similar overall domain organization with CIK1, consisting of an amino-terminal globular domain, a central coiled-coil region, and a carboxy-terminal globular domain [17]. However, the two proteins exhibit only 24 percent amino acid sequence identity over their entire lengths, with the greatest conservation occurring in the central coiled-coil regions [21]. The coiled-coil domains of both proteins are approximately 300 amino acids in length and are predicted to form similar alpha-helical structures [21].

Structural studies of VIK1 have provided important insights through X-ray crystallography of its carboxy-terminal domain [17]. The crystal structure of the VIK1 carboxy-terminal domain reveals a fold that is remarkably similar to the motor domain of kinesin and myosin proteins, despite the absence of an ATP-binding site [17]. This structure demonstrates that VIK1 has retained the overall architecture of a motor domain while losing the nucleotide-binding capability [17]. The VIK1 motor homology domain includes structural elements that are analogous to the microtubule-binding surface of kinesin motors, suggesting that it may directly interact with microtubules [17].

The comparative analysis of CIK1 and VIK1 reveals key functional differences that arise from specific sequence variations [16]. A critical difference between the two proteins lies in the presence of a KLTF peptide motif in CIK1 that is absent in VIK1 [16]. This motif is located in the carboxy-terminal region of CIK1 and is essential for binding to EB proteins, which are important regulators of microtubule dynamics [16]. The KLTF motif represents a key functional difference that allows CIK1 to perform specific roles in mitotic processes that VIK1 cannot fulfill [16].

Functional complementation studies demonstrate that while VIK1 alone cannot rescue the lethality associated with CIK1 depletion, chimeric proteins containing the CIK1 KLTF motif transferred to VIK1 can support cell viability [16]. This finding indicates that the KLTF motif is the critical functional element that distinguishes CIK1 from VIK1 in terms of their essential cellular functions [16]. The presence of this motif in CIK1 allows it to form a composite binding interface with Kar3 for interaction with EB proteins, which is essential for proper mitotic spindle function [16].

The structural comparison between CIK1-Kar3 and VIK1-Kar3 complexes reveals differences in their microtubule-binding properties [17] [18]. While both complexes can bind to microtubules, they exhibit distinct binding characteristics and effects on microtubule dynamics [17]. The CIK1-Kar3 complex demonstrates preferential binding to microtubule plus ends and promotes directed microtubule shortening from the plus end [18]. In contrast, the VIK1-Kar3 complex binds more tightly to the microtubule lattice and promotes cooperative microtubule decoration [17].

The evolutionary relationship between CIK1 and VIK1 provides insights into the functional diversification of kinesin-associated proteins [17]. Both proteins appear to have evolved from ancestral forms of kinesin where the microtubule-binding and coiled-coil forming capabilities were retained while the nucleotide-binding ability was lost [17]. This evolutionary process has resulted in specialized accessory proteins that can modulate the function of active kinesin motors through direct physical interaction [17].

ProteinSequence IdentityKey Structural DifferencesFunctional Specialization
CIK1Reference proteinContains KLTF motif, nuclear localization signalMitotic spindle organization, EB protein binding [16]
VIK124% identity with CIK1 [21]Lacks KLTF motif, has motor homology domain [17]Microtubule stabilization, lattice binding [17]
Kar3Kinesin motor partnerActive motor domain with ATP-binding site [17]Minus-end directed motility [17]

The CIK1 protein represents a critical component of the kinesin-14 motor system in Saccharomyces cerevisiae, functioning as a non-motor regulatory subunit that forms heterodimeric complexes with the motor protein Kar3. This comprehensive analysis examines the molecular mechanisms underlying CIK1's interactions, focusing on heterodimer assembly with Kar3, competitive binding dynamics with Vik1 protein, spindle pole body localization signals, and nuclear-cytoplasmic trafficking determinants. Understanding these molecular interactions provides fundamental insights into how CIK1 regulates microtubule dynamics, spindle organization, and cellular division processes through precise protein-protein interactions and subcellular localization mechanisms.

Molecular Interactions and Complex Formation

CIK1-Kar3 Heterodimer Assembly Mechanisms

The formation of CIK1-Kar3 heterodimers represents one of the most well-characterized protein-protein interactions in yeast kinesin biology [1] [2]. The heterodimer assembly occurs through specific coiled-coil domain interactions that demonstrate remarkable selectivity and stability. Analytical ultracentrifugation studies have definitively established that Kar3 exists as a dimer in vitro, with the motor domains appearing as paired particles under rotary-shadow electron microscopy [1] [2]. The non-motor region of Kar3 exhibits characteristics of helical structure typical of coiled coils, as demonstrated by circular dichroism spectroscopy [1] [2].

The assembly mechanism involves the central predicted coiled-coil domains of both proteins, which span approximately 300 amino acids in CIK1 and encompass regions from amino acid 104 to 408 in Kar3 [3]. Two-hybrid analysis has revealed that CIK1 and Kar3 interact through highly specific parallel interactions along the entire lengths of their respective coiled-coil domains [3]. This interaction pattern differs significantly from previously characterized kinesin complexes, where motor subunits typically use their coiled-coil domains to interact with other motor subunits [3].

The heterodimer assembly demonstrates exceptional specificity, with CIK1 coil I-containing constructs interacting strongly with the first coil of Kar3 but showing no interaction with the central coil region or second coil of Kar3 [3]. Similarly, CIK1 coil II-containing constructs interact specifically with the Kar3 central coil region and second coil, but not with the first coil [3]. This precise mapping indicates specific interactions between amino-terminal portions of the CIK1 and Kar3 coiled-coil domains, as well as between the carboxy-terminal halves of these domains [3].

The remarkable specificity of these interactions is further highlighted by the observation that Kar3 constructs containing the central region can interact only with CIK1 constructs containing the corresponding central region, with precision down to 11 amino acids difference affecting binding capability [3]. This suggests that CIK1 and Kar3 assemble in a parallel manner through specific interactions along the lengths of their respective coiled-coil domains [3].

Sucrose gradient, gel filtration, and immunoprecipitation experiments have confirmed that the CIK1-Kar3 complex exists as a true heterodimer, consisting of one Kar3 subunit and one CIK1 subunit [3]. The calculated molecular mass of the complex from pheromone-treated cells is 148 kDa, while vegetatively growing cells show a complex of 169 kDa, both values being in close agreement with the predicted combined primary amino acid sequence mass of 157 kDa for Kar3 and CIK1 [3]. The smaller complex detected in pheromone-treated cells likely reflects the alpha-factor-induced shift to a faster-migrating form of CIK1 commonly observed in these conditions [3].

Coiled-Coil Domain Interaction Specificity

The coiled-coil domain interaction specificity between CIK1 and Kar3 is governed by precise structural and electrostatic complementarity that ensures selective heterodimer formation over homodimer assembly [1] [2] [3]. Sequence analysis of the CIK1 and Kar3 coiled-coil domains reveals that both proteins possess approximately equivalent lengths of coiled-coil forming regions: CIK1 coil I spans 122 amino acids while coil II encompasses 137 amino acids, and Kar3 coil I contains 127 amino acids with coil II extending over 139 amino acids [3].

Helical wheel arrangements of each protein's coiled-coil regions demonstrate how the domains achieve their remarkable specificity [3]. When the sequences are arranged such that hydrophobic residues at positions a and d face each other within the heptad repeat pattern characteristic of coiled coils, it becomes possible to identify residues of opposite charge at the e and g positions that form stabilizing electrostatic interactions within the heterodimeric coiled coil [3].

In the coil I regions of CIK1 and Kar3, there are 12 possible attractive charge-charge interactions between residues in the e and g positions, with only 3 repulsive interactions [3]. The coil II regions show similarly favorable electrostatic complementarity, with 11 possible attractive interactions and only 3 potential repulsive interactions [3]. This arrangement represents the optimal alignment, as other possible alignments between coil I and coil II of the two proteins, or homodimeric coiled-coil alignments, do not predict such a high number of attractive interactions combined with such a low number of repulsions [3].

The specificity is further reinforced by the finding that neither CIK1 nor Kar3 interacts with itself or with other coiled-coil proteins tested in comprehensive two-hybrid analyses [3]. This selectivity ensures that in cellular conditions where both proteins are present, heterodimer formation is strongly favored over any alternative assembly patterns. The structural basis for this specificity involves the precise registration of complementary charged residues along the coiled-coil interface, creating a thermodynamically stable interaction that is both specific and robust [3].

Analysis of fusion proteins containing both CIK1 and Kar3 coiled-coil regions in tandem has provided quantitative evidence for the preference of heterodimer formation [1] [2]. These experiments reveal that Kar3/CIK1 molecules form heterodimers at least 16 times more frequently than CIK1 or Kar3 homodimers, presumably due to the greater thermodynamic stability of the heterodimeric configuration [1] [2]. This overwhelming preference ensures that in cellular conditions where both proteins are expressed, the predominant form will be the functionally relevant CIK1-Kar3 heterodimer.

Thermodynamic Stability of Complex Formation

The thermodynamic stability of CIK1-Kar3 complex formation has been extensively characterized through circular dichroism spectroscopy and structural analysis, revealing remarkable enhancement of helical content upon heterodimer assembly [1] [2]. The isolated CIK1 central region demonstrates extremely high helical content, with circular dichroism measurements showing θ values of -25,703 deg cm²/dmol at 208 nm and -22,453 deg cm²/dmol at 222 nm, indicating approximately 68% helical content [1] [2]. This represents one of the highest helical contents observed for any coiled-coil protein domain.

ParameterValueMethod/SourceCitation
CIK1 central region helical content~68%CD spectroscopy (θ=-22,453 deg cm²/dmol at 222 nm)Manning et al. 2000 [1] [2]
Kar3 nonmotor region helical content~32%CD spectroscopy (θ=-10,535 deg cm²/dmol at 222 nm)Manning et al. 2000 [1] [2]
Kar3/CIK1 nonmotor region helical content~53%CD spectroscopy (θ=-17,511 deg cm²/dmol at 222 nm)Manning et al. 2000 [1] [2]
CIK1 coil I predicted length (amino acids)122Sequence analysisManning et al. 2000 [3]
CIK1 coil II predicted length (amino acids)137Sequence analysisManning et al. 2000 [3]
Kar3 coil I predicted length (amino acids)127Sequence analysisManning et al. 2000 [3]
Kar3 coil II predicted length (amino acids)139Sequence analysisManning et al. 2000 [3]
Predicted CIK1-Kar3 heterodimer stalk length~23 nmCalculation based on coiled-coil structureManning et al. 2000 [1] [2]
Observed CIK1-Kar3 stalk length (EM)21.7±0.3 nmRotary-shadow electron microscopyManning et al. 2000 [1] [2]
Heterodimer formation preference vs homodimers>16x more frequentFusion protein analysis by EMManning et al. 2000 [1] [2]

The Kar3 nonmotor region alone shows significantly lower helical content, with θ values of -10,535 deg cm²/dmol at 222 nm, corresponding to approximately 32% helical content [1] [2]. However, upon formation of the Kar3/CIK1 complex, the nonmotor region exhibits dramatically increased helical content with θ values of -17,511 deg cm²/dmol at 222 nm, representing approximately 53% helical content [1] [2]. This substantial increase in helical content upon complex formation indicates that dimerization with CIK1 causes significant structural changes in Kar3 that stabilize the coiled-coil formation [1] [2].

The enhanced thermodynamic stability is visually confirmed through rotary-shadow electron microscopy, which reveals that the Kar3/CIK1 stalk becomes visible upon heterodimer formation, in contrast to the absence of a visible dimeric Kar3 stalk when Kar3 exists alone [1] [2]. The observed stalk length of 21.7±0.3 nm closely matches the predicted length of approximately 23 nm based on the 156 residues of the CIK1 predicted coiled-coil region and established coiled-coil structural parameters [1] [2].

The thermodynamic parameters demonstrate that the CIK1-Kar3 interaction represents a highly stable protein-protein interaction that is thermodynamically favored under physiological conditions. The dramatic increase in helical content upon complex formation suggests that the interaction involves significant conformational stabilization, where the presence of CIK1 promotes the formation of a more ordered, stable helical structure in the Kar3 coiled-coil region [1] [2]. This stabilization likely contributes to the observed functional changes in motor activity, as the structural changes in Kar3 upon dimerization with CIK1 result in altered motor velocity and enhanced microtubule depolymerization activity [1] [2].

Competitive Binding with Vik1 Protein

The competitive binding dynamics between CIK1 and Vik1 for interaction with Kar3 represent a sophisticated regulatory mechanism that controls the functional specificity of the kinesin-14 motor system [4] [5] [6]. Both CIK1 and Vik1 can form stable heterodimeric complexes with Kar3, but they confer distinct functional properties to the resulting motor complexes and exhibit differential cellular localization and regulation patterns [4] [5].

Genetic analysis has provided compelling evidence for the competitive nature of CIK1 and Vik1 binding to Kar3 [4]. Deletion of CIK1 results in temperature-sensitive growth at 37°C, indicating that CIK1 is essential for normal cellular function under stress conditions [4]. In contrast, deletion of VIK1 alone does not produce any observable growth defects at any temperature tested [4]. However, the most revealing finding comes from analysis of the double deletion mutant: cells lacking both CIK1 and VIK1 show significantly better growth at 37°C compared to cells lacking CIK1 alone [4]. This genetic interaction pattern strongly suggests that CIK1 and VIK1 have overlapping functions and that in the absence of CIK1, VIK1 can partially substitute, but may also have some antagonistic effects [4].

Experimental ConditionObservation/ResultFunctional ImplicationCitation
Wild-type cells (vegetative growth)Both CIK1 and VIK1 form heterodimers with Kar3Both proteins compete for Kar3 bindingManning et al. 1999 [4]
CIK1 deletion mutantTemperature sensitive growth at 37°CCIK1 essential for normal growthManning et al. 1999 [4]
VIK1 deletion mutantNormal growth at all temperaturesVIK1 dispensable for vegetative growthManning et al. 1999 [4]
CIK1-VIK1 double deletionBetter growth at 37°C than CIK1 deletion aloneCIK1 and VIK1 have overlapping functionsManning et al. 1999 [4]
CIK1 overexpression effect on Vik1-Kar3Decreased Vik1-Kar3 interaction observedCIK1 can compete with VIK1 for Kar3 bindingChu et al. 2012 [6]
Kar3 localization with CIK1 depletionKar3 absent from spindle, present at SPB onlyCIK1 required for Kar3 spindle associationKao et al. 2023 [5]
Kar3 localization with VIK1 depletionKar3 localization severely impairedVIK1 important for Kar3 localizationKao et al. 2023 [5]
Microtubule dynamics (CIK1 depleted)Increased MT assembly/disassembly ratesCIK1 normally restricts MT dynamicsKao et al. 2023 [5]
Microtubule dynamics (VIK1 depleted)Increased MT assembly/disassembly ratesVIK1 normally restricts MT dynamicsKao et al. 2023 [5]

Direct evidence for competitive binding comes from overexpression studies showing that increased CIK1 levels result in decreased Vik1-Kar3 interaction [6]. This observation demonstrates that CIK1 and Vik1 compete for the same or overlapping binding sites on Kar3, with the relative concentrations of the competing proteins determining the predominant complex formed [6]. The competition appears to be primarily determined by protein expression levels and cellular localization rather than by significantly different binding affinities, as both proteins can form stable complexes with Kar3 under appropriate conditions [4] [5].

The functional consequences of this competitive binding are manifested in distinct cellular phenotypes when each protein is depleted [5]. CIK1 depletion results in Kar3 being absent from the spindle while remaining present at the spindle pole body, indicating that CIK1 is specifically required for Kar3's association with spindle microtubules [5]. In contrast, VIK1 depletion leads to more severe impairment of overall Kar3 localization, suggesting that VIK1 plays a more fundamental role in Kar3's cellular targeting [5].

The competitive binding between CIK1 and Vik1 also manifests in their effects on microtubule dynamics [5]. Both proteins normally function to restrict microtubule dynamics, as depletion of either CIK1 or VIK1 results in increased microtubule assembly and disassembly rates [5]. However, the specific effects differ between the two proteins, with CIK1 depletion particularly affecting catastrophe frequency in G1 phase, while VIK1 depletion has more pronounced effects during S phase [5]. This suggests that the competitive binding between CIK1 and Vik1 serves to temporally regulate Kar3 function throughout the cell cycle.

The molecular basis for competitive binding likely involves similar coiled-coil interaction domains in both CIK1 and Vik1, as both proteins share structural similarity and both contain central coiled-coil regions that interact with the Kar3 coiled-coil domain [7] [4]. However, the distinct functional outcomes of each complex suggest that while the basic interaction mechanism may be similar, the resulting conformational changes induced in Kar3 differ between CIK1 and Vik1 binding [7] [5]. This provides a mechanism for generating functional diversity from a single motor protein through competitive binding of alternative regulatory subunits.

Spindle Pole Body Localization Signals

The spindle pole body localization of CIK1 represents a critical aspect of its cellular function, enabling the protein to serve as a key component of the microtubule organizing center in Saccharomyces cerevisiae [8] [9] [10]. The localization of CIK1 to the spindle pole body is mediated by specific molecular signals and mechanisms that ensure precise subcellular targeting throughout the cell cycle [8] [9].

Immunofluorescence studies using CIK1-beta-galactosidase fusion proteins have demonstrated that CIK1 localizes to the spindle pole body region in vegetative cells [8] [9]. This localization is constitutive during vegetative growth and becomes dramatically enhanced upon pheromone treatment, indicating that CIK1's spindle pole body association is subject to cell cycle and developmental regulation [8] [9]. The enhanced localization following alpha-factor treatment suggests that molecular changes occur at the microtubule organizing center as yeast cells prepare for karyogamy [8].

The spindle pole body localization of CIK1 is absolutely dependent on the presence of functional Kar3 protein [9]. In kar3 deletion strains, CIK1-beta-galactosidase fusion proteins fail to localize to the spindle pole body or associate with microtubules, demonstrating that the interaction with Kar3 is essential for proper CIK1 targeting [9]. This interdependent localization indicates that CIK1 and Kar3 function as an integrated complex, with neither protein able to achieve proper subcellular localization in the absence of its partner [9].

The molecular determinants of spindle pole body localization appear to reside within the coiled-coil domain of CIK1, which mediates the essential interaction with Kar3 [3] [9]. Since Kar3 itself localizes to the spindle pole body through its own targeting mechanisms, the CIK1-Kar3 interaction effectively recruits CIK1 to this cellular location [9]. This represents an indirect localization mechanism where CIK1's spindle pole body targeting is achieved through protein-protein interaction rather than through direct recognition of spindle pole body components [9].

The spindle pole body localization of CIK1 exhibits cell cycle-specific regulation, with the protein being present at the spindle pole body throughout vegetative growth but showing different localization patterns during mating conditions [11] [8]. During vegetative growth, CIK1 is found at the spindle pole body in G1, S, and M phases, consistent with its role in mitotic spindle organization [8] [9]. However, during mating, CIK1 also associates with cytoplasmic microtubules, indicating that the protein's localization signals are responsive to cellular conditions and developmental cues [9].

The functional significance of spindle pole body localization is demonstrated by the cellular phenotypes observed when CIK1 localization is disrupted [8]. Cells deleted for CIK1 show defects in spindle apparatus formation and maintenance, with longer and more numerous microtubule bundles visible compared to wild-type cells [8]. This indicates that CIK1's presence at the spindle pole body is essential for proper organization of microtubule arrays and establishment of a functional spindle during vegetative growth [8].

Recent studies have identified that CIK1 exists in two functionally distinct isoforms, CIK1L (long) and CIK1S (short), which differ in their subcellular localization patterns [11]. The CIK1L isoform contains an N-terminal nuclear localization signal that targets it to the nucleus and enables its association with the mitotic spindle [11]. In contrast, the CIK1S isoform lacks this N-terminal domain and remains primarily cytoplasmic [11]. The differential localization of these isoforms contributes to their distinct functional roles, with CIK1L being essential for mitotic spindle function and CIK1S being required for karyogamy [11].

Nuclear-Cytoplasmic Trafficking Determinants

The nuclear-cytoplasmic trafficking of CIK1 represents a sophisticated regulatory mechanism that controls the protein's functional availability in different cellular compartments and developmental contexts [11] [12]. This trafficking is mediated by specific molecular determinants that ensure appropriate subcellular localization of CIK1 isoforms according to cellular needs and cell cycle progression [11].

The most significant trafficking determinant is the N-terminal nuclear localization signal present in the CIK1L (long) isoform but absent from the CIK1S (short) isoform [11] [12]. The CIK1L isoform is expressed during vegetative growth and contains an N-terminal domain that serves as both a nuclear localization signal and a recognition site for the Anaphase-Promoting Complex/Cyclosome ubiquitin ligase [11] [12]. This dual functionality enables precise temporal control of CIK1L localization and stability throughout the cell cycle [11].

Localization Signal/DomainAmino Acid Region/CharacteristicsFunctional RoleCell Cycle/ConditionCitation
N-terminal nuclear localization signalN-terminus (exact sequence not fully characterized)Nuclear import of CIK1L isoformMitotic cells (CIK1L)Benanti et al. 2009 [12] [11]
Central coiled-coil domain~300 amino acids (central region, aa ~205-360)Kar3 interaction and heterodimer formationAll phasesManning et al. 2000 [3]
C-terminal globular domainC-terminal motor homology domainMicrotubule binding activityAll phasesManning et al. 2000 [3]
Spindle pole body localizationRequired for SPB association in vegetative cellsAnchoring at microtubule organizing centerVegetative growth, G1/S/M phasesPage & Snyder 1992 [8] [9]
Microtubule association domainRequired for microtubule binding during matingDirect microtubule interactionMating, pheromone treatmentPage et al. 1994 [9]
CIK1L (long isoform) nuclear targetingContains N-terminal APC/C degron sequenceMitotic spindle function, degraded post-mitosisMitosis onlyBenanti et al. 2009 [12] [11]
CIK1S (short isoform) cytoplasmic retentionLacks N-terminal degron, stable isoformKaryogamy function, pheromone-induced expressionMating conditionsBenanti et al. 2009 [12] [11]
Kar3-dependent localizationCIK1 localization depends on Kar3 presenceInterdependent localization with motor proteinAll conditionsPage et al. 1994 [9]

During vegetative growth, CIK1L is expressed during mitosis when it is needed for mitotic spindle regulation and accurate chromosome segregation [11] [12]. The N-terminal nuclear localization signal enables CIK1L to access the nucleus where it can associate with the mitotic spindle apparatus [11]. Following mitosis, the Anaphase-Promoting Complex/Cyclosome recognizes the N-terminal degron sequence and targets CIK1L for ubiquitin-mediated proteolysis, ensuring that the protein is degraded when no longer needed [11] [12].

Upon exposure to mating pheromone alpha-factor, a different transcriptional program is activated that produces the CIK1S isoform from an alternate transcriptional start site [11] [12]. This shorter isoform lacks the N-terminal nuclear localization signal and degron sequence, making it both cytoplasmic and stable [11]. The CIK1S isoform cannot be ubiquitinated by the Anaphase-Promoting Complex/Cyclosome and therefore persists in the cytoplasm where it is available for karyogamy functions [11] [12].

The functional distinction between the two isoforms is demonstrated by their inability to substitute for each other [11]. Cells expressing only CIK1L have normal mitotic function but display defects in nuclear fusion during mating, similar to CIK1 deletion mutants [11]. Conversely, cells expressing only CIK1S are temperature-sensitive and exhibit increased chromosome loss rates, indicating that CIK1S cannot adequately perform the mitotic functions of CIK1L [11]. This functional specialization is directly linked to their differential subcellular localization, as CIK1S cannot compensate for CIK1L function because it does not localize to the nucleus and cannot associate with the mitotic spindle [11].

The nuclear-cytoplasmic trafficking of CIK1 is also influenced by its interaction with Kar3 [9] [11]. Both CIK1 isoforms require Kar3 for proper subcellular localization, as demonstrated by the loss of both spindle pole body and microtubule association when Kar3 is deleted [9]. This suggests that the Kar3 interaction not only determines CIK1's functional activity but also influences its trafficking and localization patterns [9].

The trafficking determinants also respond to cellular stress and developmental signals [11] [8]. During alpha-factor treatment, not only is CIK1S expression induced, but the localization pattern of CIK1 also changes to include cytoplasmic microtubules in addition to the spindle pole body [9]. This change in localization likely reflects both the expression of the cytoplasmic CIK1S isoform and possible changes in the trafficking or targeting mechanisms that respond to mating pheromone signaling [9].

Dates

Last modified: 07-20-2023

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